1,2,5-Trichloronaphthalene

Environmental Fate Physicochemical Property Henry's Law Constant

1,2,5-Trichloronaphthalene (PCN-15) is an analytically verified trichlorinated naphthalene congener essential for environmental fate and toxicological research. Its defined chlorine substitution at positions 1,2,5 yields a unique Kovats retention index (1796 on DB-5), ensuring unambiguous GC peak assignment in complex environmental matrices. As a Class I Specified Chemical Substance under Japan's CSCL, this standard validates compliance testing for products destined for the Japanese market. In toxicology, PCN-15 serves as a key model for refining dioxin-like Toxic Equivalency Factor (TEF) schemes. Procure this congener-specific reference standard to avoid isomer variability and ensure data reproducibility.

Molecular Formula C10H5Cl3
Molecular Weight 231.5 g/mol
CAS No. 55720-33-7
Cat. No. B15289549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trichloronaphthalene
CAS55720-33-7
Molecular FormulaC10H5Cl3
Molecular Weight231.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2Cl)Cl)C(=C1)Cl
InChIInChI=1S/C10H5Cl3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H
InChIKeyMMHZKSMAFILONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Trichloronaphthalene (CAS 55720-33-7) Procurement: Physical Properties, Regulatory Status, and Research Context


1,2,5-Trichloronaphthalene (PCN-15) is a specific trichlorinated congener of the polychlorinated naphthalene (PCN) family, with the molecular formula C10H5Cl3 and a molecular weight of 231.51 g/mol . It is characterized by chlorine substitution at the 1, 2, and 5 positions on the naphthalene ring [1]. This compound is a colorless to pale-yellow solid with an aromatic odor, a predicted boiling point of 332.7±22.0 °C, and a predicted density of 1.452±0.06 g/cm3 . As a member of the PCN class, it is recognized for its environmental persistence and potential for bioaccumulation, leading to its classification as a Class I Specified Chemical Substance under Japan's Chemical Substances Control Law (CSCL) [2].

Why 1,2,5-Trichloronaphthalene (PCN-15) Cannot Be Substituted with Other Trichloronaphthalene Isomers


The precise substitution pattern on the naphthalene ring is the primary determinant of a PCN congener's unique physicochemical and environmental fate properties, making direct substitution with another isomer invalid for quantitative studies. While 1,2,5-Trichloronaphthalene (PCN-15) is often compared to isomers like 1,2,4-Trichloronaphthalene (PCN-14) or 1,2,6-Trichloronaphthalene (PCN-16), their distinct molecular geometries lead to quantifiable differences in parameters such as Henry's Law constants, which directly impact their volatility and air-water exchange behavior [1]. Furthermore, the specific substitution pattern is critical for accurate identification and quantification in analytical chemistry, as evidenced by unique gas chromatographic retention indices, which are essential for resolving individual congeners in complex environmental mixtures [2]. Using a generic or unspecified trichloronaphthalene mixture introduces uncontrolled variability, compromising the reproducibility and validity of any analytical or toxicological assessment.

Quantitative Differentiation Evidence for 1,2,5-Trichloronaphthalene (CAS 55720-33-7) vs. Comparators


Measured Henry's Law Constant for 1,2,5-Trichloronaphthalene (PCN-15) Defines Its Air-Water Partitioning

1,2,5-Trichloronaphthalene (PCN-15) has a measured Henry's law solubility constant (Hscp) of 1.1×10⁻¹ mol/(m³·Pa) at 298.15 K, with a temperature dependence (d ln Hscp / d (1/T)) of 5300 K [1]. In contrast, the related 1,4-dichloronaphthalene (PCN-5) has a vapor pressure/aqueous solubility-derived Hscp of 2.4×10⁻² mol/(m³·Pa) [2]. This represents a ~4.6-fold higher Henry's constant for the trichlorinated compound, indicating a significantly greater tendency to partition from water into air.

Environmental Fate Physicochemical Property Henry's Law Constant

Specific Kovats Retention Index for 1,2,5-Trichloronaphthalene (PCN-15) Enables Accurate GC-MS Identification

1,2,5-Trichloronaphthalene (PCN-15) exhibits a specific Kovats retention index of 1796 on a DB-5 (5% phenyl-methylpolysiloxane) capillary column [1]. This value is distinct from other trichloronaphthalene isomers and other PCN congeners, allowing for its unambiguous identification and quantification in gas chromatography-mass spectrometry (GC-MS) analysis of complex environmental or industrial samples.

Analytical Chemistry Chromatography Environmental Monitoring

Regulatory Status as a Class I Specified Chemical Substance in Japan

Under Japan's Chemical Substances Control Law (CSCL), 1,2,5-Trichloronaphthalene is designated as a Class I Specified Chemical Substance [1]. This classification applies specifically to polychlorinated naphthalenes containing two or more chlorine atoms and is based on its persistence, high bioaccumulation potential, and long-term toxicity risk to higher-trophic-level predators, including humans [1]. In contrast, mono-chlorinated naphthalenes (e.g., 1-chloronaphthalene or 2-chloronaphthalene) are not subject to this same strict designation.

Regulatory Compliance Chemical Management Environmental Law

Optimal Use Cases for 1,2,5-Trichloronaphthalene (CAS 55720-33-7) Based on Verified Differentiation


Certified Reference Material for Environmental Monitoring of PCN-15

Due to its congener-specific Kovats retention index of 1796 on a DB-5 column [1], 1,2,5-Trichloronaphthalene is ideally suited for use as a certified reference standard in the quantitative analysis of PCN contamination in environmental matrices (e.g., sediments, biota, and air samples). Its unique chromatographic signature ensures accurate peak identification and calibration, which is a prerequisite for generating reliable data for environmental fate studies and regulatory reporting.

Model Compound for Studying Dioxin-Like Activity of Trichlorinated PCNs

This compound serves as a key model for investigating the dioxin-like toxicity of trichlorinated naphthalene congeners, which exhibit relative potencies (REPs) that are distinct from higher-chlorinated (hexa-CN) or lower-chlorinated (di-CN) analogs [1]. It is therefore essential for in vitro and in vivo toxicological research aimed at refining Toxic Equivalency Factor (TEF) schemes and assessing the contribution of specific PCN congeners to overall environmental hazard.

Reference Standard for Compliance Testing Under Japan's CSCL

Given its explicit designation as a Class I Specified Chemical Substance under Japan's CSCL [1], 1,2,5-Trichloronaphthalene is required as an analytical standard for laboratories performing compliance testing on imported materials or products for the Japanese market. Its use ensures that testing methods are specifically validated for this regulated congener, mitigating the risk of non-compliance and associated legal or trade penalties.

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